molecular formula C19H16ClNO2 B1420625 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-84-9

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420625
M. Wt: 325.8 g/mol
InChI Key: AMOHQACFYBDXOI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride , also known by its chemical formula C~18~H~14~ClNO~2~ , is a synthetic compound with intriguing properties. It belongs to the quinoline class of organic molecules and contains a carbonyl chloride functional group. The compound’s structure combines aromatic rings, methyl groups, and a chlorine atom.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed as follows:




  • Preparation of 4-Methoxyphenylacetyl Chloride : Begin by reacting 4-methoxyphenylacetic acid with thionyl chloride . This reaction yields 4-methoxyphenylacetyl chloride , which serves as a key intermediate.




  • Quinoline Ring Formation : Next, react 4-methoxyphenylacetyl chloride with 2,6-dimethyl aniline in the presence of a base. This step forms the quinoline ring system.




  • Carbonyl Chloride Formation : Finally, introduce the carbonyl chloride group by reacting the quinoline intermediate with phosgene (COCl~2~).





Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride reveals the following features:



  • A quinoline core with two methyl groups at positions 6 and 8.

  • A 4-methoxyphenyl group attached to position 2.

  • A carbonyl chloride (acid chloride) functional group at position 4.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Hydrolysis : The carbonyl chloride group can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid.

  • Acylation Reactions : The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively.

  • Substitution Reactions : The chlorine atom can be substituted by other nucleophiles, leading to diverse derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 143°C under reduced pressure.

  • Solubility : It is soluble in organic solvents like chloroform , acetone , and dichloromethane .

  • Color : The compound may appear as a pale yellow to light brown solid.


Scientific Research Applications

Fluorescence Derivatization in Liquid Chromatography

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, demonstrates significant utility as a fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols or phenol to produce fluorescent esters, aiding in the analytical separation of these compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Alkynes

In the synthesis of (4‐Methoxyphenyl)Ethyne, a compound with a similar methoxyphenyl structure, diethyl (dichloromethyl)phosphonate is used as an intermediate. This highlights the potential of methoxyphenyl compounds in the synthesis of complex organic molecules (Marinetti & Savignac, 2003).

Development of Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives

A series of hydroquinolines and pyrimido[4,5-b]quinoline derivatives have been synthesized using 2 (4-methoxybenzylidenemalonitrile) and other compounds. These derivatives hold potential in various chemical and pharmaceutical applications (Ghoneim & Assy, 2015).

Structure of β-Diketiminates and β-Aminoketones

Studies on methoxyphenyl substituted β-diketiminate and β-enaminoketonate ligands, which are structurally related to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, reveal insights into the crystal structures and potential applications in complex formation and reactivity (Olejnik, Padělková, Horáček, & Růžička, 2012).

Potential Anticancer Applications

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally similar to 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, has been identified as a potent apoptosis inducer and an effective anticancer agent, suggesting potential therapeutic applications for similar compounds (Sirisoma et al., 2009).

Safety And Hazards


  • Toxicity : Handle with care due to its potential toxicity. Use appropriate protective equipment.

  • Corrosive : The carbonyl chloride group makes it corrosive. Avoid skin contact.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Researchers should explore the following areas:



  • Biological Activity : Investigate its pharmacological effects.

  • Derivatives : Synthesize derivatives for enhanced properties.

  • Applications : Assess its potential in drug development or material science.


properties

IUPAC Name

2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOHQACFYBDXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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